molecular formula C10H12F6N3OP B15290515 4-(Morpholin-4-yl)benzenediazonium hexafluorophosphate CAS No. 38686-67-8

4-(Morpholin-4-yl)benzenediazonium hexafluorophosphate

Cat. No.: B15290515
CAS No.: 38686-67-8
M. Wt: 335.19 g/mol
InChI Key: NMMGXMSWAHSBQI-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)benzenediazonium hexafluorophosphate is a chemical compound with the molecular formula C10H12F6N3OP and a molecular weight of 335.1859602 g/mol . This compound is known for its unique structure, which includes a diazonium group attached to a benzene ring substituted with a morpholine group, and a hexafluorophosphate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)benzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Morpholin-4-yl)aniline. The process includes the following steps:

    Diazotization Reaction: 4-(Morpholin-4-yl)aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

    Precipitation: The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain low temperatures and ensure efficient mixing of reactants.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)benzenediazonium hexafluorophosphate undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted benzene derivatives.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.

    Coupling Reactions: Often performed in alkaline conditions with phenols or aromatic amines.

    Reduction Reactions: Commonly achieved using reducing agents such as sodium sulfite or stannous chloride.

Major Products Formed

    Substitution Reactions: Substituted benzene derivatives.

    Coupling Reactions: Azo compounds.

    Reduction Reactions: Aniline derivatives.

Scientific Research Applications

4-(Morpholin-4-yl)benzenediazonium hexafluorophosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted benzene derivatives.

    Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-yl)benzenediazonium tetrafluoroborate
  • 4-(Morpholin-4-yl)benzenediazonium chloride
  • 4-(Morpholin-4-yl)benzenediazonium sulfate

Uniqueness

4-(Morpholin-4-yl)benzenediazonium hexafluorophosphate is unique due to its hexafluorophosphate counterion, which provides enhanced stability and solubility compared to other diazonium salts. This makes it particularly useful in various chemical reactions and applications.

Properties

CAS No.

38686-67-8

Molecular Formula

C10H12F6N3OP

Molecular Weight

335.19 g/mol

IUPAC Name

4-morpholin-4-ylbenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C10H12N3O.F6P/c11-12-9-1-3-10(4-2-9)13-5-7-14-8-6-13;1-7(2,3,4,5)6/h1-4H,5-8H2;/q+1;-1

InChI Key

NMMGXMSWAHSBQI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)[N+]#N.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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